N-benzyl-3-fluorobenzamide
CAS No.: 671-01-2
Cat. No.: VC21327125
Molecular Formula: C14H12FNO
Molecular Weight: 229.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 671-01-2 |
---|---|
Molecular Formula | C14H12FNO |
Molecular Weight | 229.25 g/mol |
IUPAC Name | N-benzyl-3-fluorobenzamide |
Standard InChI | InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Standard InChI Key | LKIBJWJYXBXEEB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F |
Introduction
N-Benzyl-3-fluorobenzamide is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol. It is a derivative of benzamide, where a benzyl group is attached to the nitrogen atom, and a fluorine atom is positioned at the meta position on the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis Methods
The synthesis of N-benzyl-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with benzylamine. This reaction can be catalyzed by various reagents, such as TiF4, which is known for facilitating direct amidation reactions .
Availability and Handling
N-Benzyl-3-fluorobenzamide is commercially available from suppliers like Sigma-Aldrich, where it is listed with a CAS number of 671-01-2 and a molecular formula of C14H12FNO . Handling and storage should follow standard protocols for organic compounds, including protection from moisture and light.
Data Table: Key Information on N-Benzyl-3-Fluorobenzamide
Property | Value |
---|---|
Molecular Formula | C14H12FNO |
Molecular Weight | 229.25 g/mol |
CAS Number | 671-01-2 |
Purity | Typically 97% |
InChI Key | LKIBJWJYXBXEEB-UHFFFAOYSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume